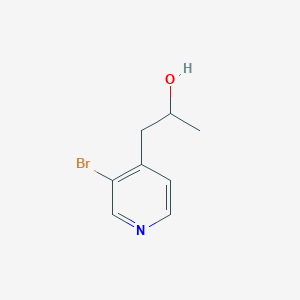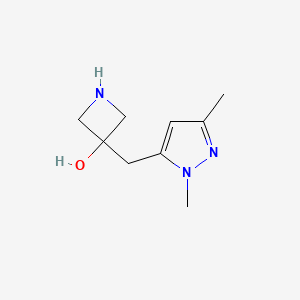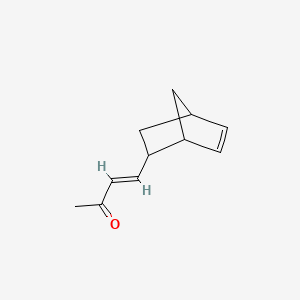
3-(2,3,4-Trifluorophenyl)isoxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3,4-Trifluorophenyl)isoxazol-5-amine is a chemical compound with the molecular formula C9H5F3N2O. It is part of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,4-Trifluorophenyl)isoxazol-5-amine typically involves the cyclization of α,β-acetylenic oximes. One common method is the AuCl3-catalyzed cycloisomerization, which leads to substituted isoxazoles under moderate reaction conditions . Another method involves the oxidation of propargylamines to the corresponding oximes, followed by CuCl-mediated intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound often employs large-scale cycloaddition reactions. These reactions are highly reliable and exhibit a wide scope with respect to both components, making them suitable for bulk manufacturing .
Análisis De Reacciones Químicas
Types of Reactions
3-(2,3,4-Trifluorophenyl)isoxazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: Conversion of propargylamines to oximes.
Reduction: Reduction of nitrile oxides.
Substitution: Substitution reactions involving halogenated intermediates.
Common Reagents and Conditions
Oxidation: CuCl, tert-butyl nitrite, isoamyl nitrite.
Reduction: Phosphine, acyl chloride.
Substitution: Sodium azide, triethylamine.
Major Products
The major products formed from these reactions include various substituted isoxazoles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
3-(2,3,4-Trifluorophenyl)isoxazol-5-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2,3,4-Trifluorophenyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. It often acts as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Fluorophenyl)isoxazol-5-amine
- 3-(4-Fluorophenyl)isoxazol-5-amine
- 3-(2-Fluorophenyl)isoxazol-5-amine
Uniqueness
3-(2,3,4-Trifluorophenyl)isoxazol-5-amine is unique due to the presence of three fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate in drug design and other applications .
Propiedades
Fórmula molecular |
C9H5F3N2O |
|---|---|
Peso molecular |
214.14 g/mol |
Nombre IUPAC |
3-(2,3,4-trifluorophenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H5F3N2O/c10-5-2-1-4(8(11)9(5)12)6-3-7(13)15-14-6/h1-3H,13H2 |
Clave InChI |
YNGOEARAIRWQOR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C2=NOC(=C2)N)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


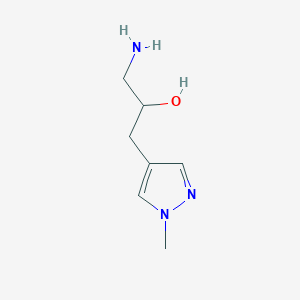
![N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide,trifluoroaceticacid](/img/structure/B13588910.png)

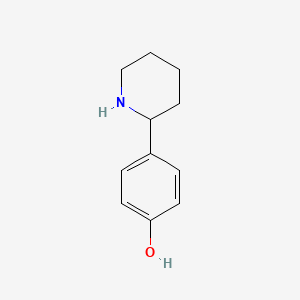
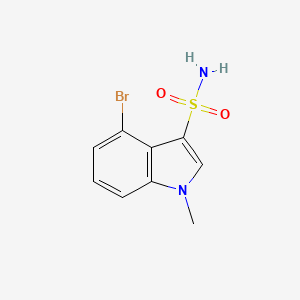
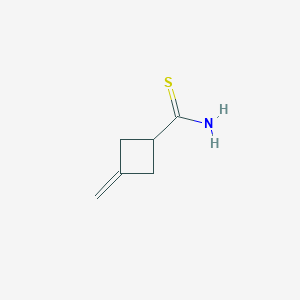
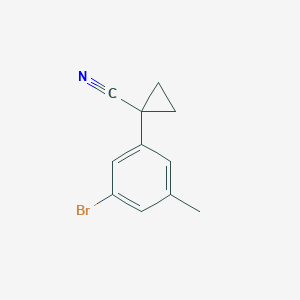
![[3-Bromo-4-(trifluoromethyl)phenyl]hydrazinehydrochloride](/img/structure/B13588948.png)


![1-{Tricyclo[4.3.1.1,3,8]undecan-4-yl}ethan-1-aminehydrochloride](/img/structure/B13588967.png)
